

An In-depth Technical Guide to 2,6-Dibromophenol-3,4,5-d3

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Compound of Interest

Compound Name: 2,6-Dibromophenol-3,4,5-d3

Cat. No.: B12309210 Get Quote

CAS Number: 1219803-14-1

This technical guide provides a comprehensive overview of **2,6-Dibromophenol-3,4,5-d3**, a deuterated analog of 2,6-dibromophenol. The information is tailored for researchers, scientists, and drug development professionals, focusing on its synthesis, analytical characterization, and potential applications, particularly as an internal standard in quantitative analyses.

Physicochemical and Spectroscopic Data

2,6-Dibromophenol-3,4,5-d3 is a stable, isotopically labeled compound. Its physical and chemical properties are closely related to its non-deuterated counterpart, with the key difference being the increased mass due to the presence of three deuterium atoms. This mass difference is fundamental to its primary application as an internal standard in mass spectrometry-based analytical methods.

Table 1: Physicochemical Properties



Property	Value	Reference
CAS Number	1219803-14-1	N/A
Molecular Formula	C ₆ HD ₃ Br ₂ O	N/A
Molecular Weight	254.92 g/mol	N/A
Isotopic Purity	≥ 98 atom % D	N/A
Appearance	White to off-white solid	[1]
Storage Temperature	Room Temperature	N/A
Solubility	Soluble in organic solvents such as methanol, ethanol, ether, and benzene.	[2]

Table 2: Spectroscopic Data for unlabeled 2,6-Dibromophenol (CAS 608-33-3)

Spectroscopic Method	Key Features	Reference
¹H NMR (CDCl₃)	δ ~7.43 (d), ~6.70 (t), ~5.8 (s, OH) ppm	[3]
¹³ C NMR (CDCl ₃)	Signals expected in the aromatic region (110-155 ppm)	[4]
Mass Spectrometry (EI)	Molecular ion peaks showing characteristic isotopic pattern for two bromine atoms (m/z 250, 252, 254 in a ~1:2:1 ratio)	[5]
Infrared (IR)	Characteristic peaks for O-H and C-Br stretching, and aromatic C-H bending.	

Note: The spectroscopic data for the deuterated compound will be similar, with the absence of signals corresponding to the deuterated positions in ¹H NMR and a shift in the molecular ion peak in mass spectrometry.



Synthesis and Experimental Protocols

The synthesis of **2,6-Dibromophenol-3,4,5-d3** is not widely published. However, a plausible synthetic route can be devised based on established methods for the deuteration of phenols and the selective bromination of the aromatic ring. The following protocols are provided as a guide.

Proposed Synthesis of 2,6-Dibromophenol-3,4,5-d3

The synthesis can be conceptualized as a two-step process: first, the deuteration of phenol, followed by the selective ortho-bromination.

Step 1: Deuteration of Phenol

This procedure aims to replace the hydrogens at the 3, 4, and 5 positions of the phenol ring with deuterium. This can be achieved under acidic conditions using a deuterium source like deuterium oxide (D₂O).

- Materials: Phenol, Deuterium Oxide (D2O), Deuterated Acid (e.g., D2SO4 or DCI).
- Protocol:
 - o In a sealed reaction vessel, dissolve phenol in an excess of deuterium oxide.
 - Add a catalytic amount of a deuterated acid to facilitate the electrophilic substitution.
 - Heat the mixture under reflux for an extended period (24-48 hours) to allow for H/D
 exchange at the aromatic positions. The exchange is typically faster at the ortho and para
 positions, so achieving high incorporation at the meta position might require more forcing
 conditions.
 - After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃).
 - Extract the deuterated phenol with an organic solvent (e.g., diethyl ether).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.



• The level of deuteration should be confirmed by ¹H NMR and mass spectrometry.

Step 2: Ortho-Bromination of Phenol-d3

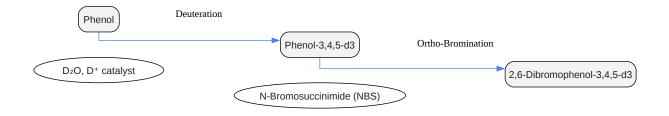
This step involves the selective bromination of the deuterated phenol at the two ortho positions. Using a mild brominating agent like N-bromosuccinimide (NBS) can provide good regioselectivity.

Materials: Deuterated Phenol, N-Bromosuccinimide (NBS), Diisopropylamine,
 Dichloromethane (DCM).

Protocol:

- In a dry Schlenk tube under an inert atmosphere, dissolve the deuterated phenol in dichloromethane.
- Add a catalytic amount of diisopropylamine to the solution.
- In a separate flask, dissolve two equivalents of N-bromosuccinimide in dichloromethane.
- Slowly add the NBS solution to the phenol solution over several hours at room temperature.
- Stir the reaction mixture for an additional hour after the addition is complete.
- Quench the reaction by adding a dilute aqueous solution of hydrochloric acid.
- Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the **2,6-Dibromophenol-3,4,5-d3** by column chromatography or recrystallization.





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Caption: Proposed synthetic workflow for **2,6-Dibromophenol-3,4,5-d3**.

Analytical Methodologies

Due to its properties, **2,6-Dibromophenol-3,4,5-d3** is an ideal internal standard for the quantification of 2,6-dibromophenol and related compounds in various matrices using isotope dilution mass spectrometry. The following are general protocols for analytical methods where this compound would be utilized.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of semi-volatile compounds like 2,6-dibromophenol.

- Sample Preparation (e.g., from an aqueous matrix):
 - Spike the sample with a known amount of **2,6-Dibromophenol-3,4,5-d3** internal standard.
 - Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard.
 - The extract may be derivatized (e.g., acetylation) to improve chromatographic performance, although it is not always necessary.
 - Concentrate the final extract to a small volume.
- GC-MS Conditions:

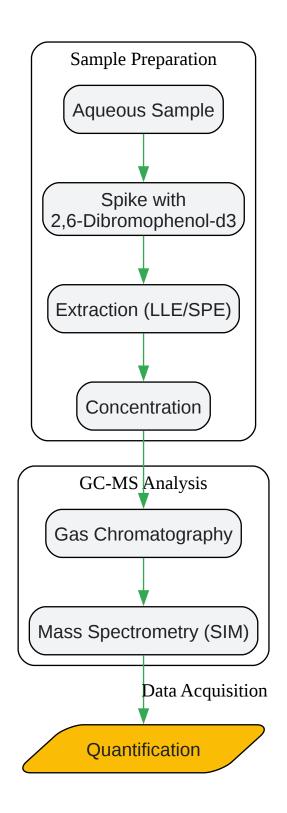






- o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector: Splitless injection.
- Oven Program: A temperature gradient to ensure good separation.
- Mass Spectrometer: Electron ionization (EI) source.
- Detection: Selected Ion Monitoring (SIM) of characteristic ions for both the analyte and the deuterated internal standard.





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Caption: General workflow for GC-MS analysis using a deuterated internal standard.

High-Performance Liquid Chromatography (HPLC)



HPLC coupled with a suitable detector (e.g., UV or mass spectrometry) is another powerful technique for the analysis of 2,6-dibromophenol.

- Sample Preparation: Similar to GC-MS, involving spiking with the internal standard and extraction.
- · HPLC Conditions:
 - Column: A reversed-phase column (e.g., C18).
 - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
 often with a small amount of acid (e.g., formic acid) to improve peak shape.
 - Detector: UV detector (monitoring at a wavelength of maximum absorbance) or a mass spectrometer (LC-MS). For LC-MS, electrospray ionization (ESI) in negative mode is typically used for phenols.

Applications in Research and Drug Development

The primary application of **2,6-Dibromophenol-3,4,5-d3** is as an internal standard in quantitative bioanalytical studies.

- Pharmacokinetic Studies: To accurately determine the concentration of a drug candidate or its metabolites that contain a 2,6-dibromophenol moiety in biological fluids over time.
- Metabolism Studies: To investigate the metabolic fate of compounds containing the 2,6dibromophenol structure. The deuterated standard helps in distinguishing the parent compound from its metabolites.
- Environmental Monitoring: For the precise quantification of 2,6-dibromophenol, a known environmental contaminant, in various environmental samples.

The use of a stable isotope-labeled internal standard like **2,6-Dibromophenol-3,4,5-d3** is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise results.



Signaling Pathways and Biological Activity

There is no direct evidence to suggest that **2,6-Dibromophenol-3,4,5-d3** is involved in any specific signaling pathways. Its biological activity is expected to be identical to that of unlabeled 2,6-dibromophenol. The unlabeled compound has been reported to have some biological activities, including antimicrobial and antioxidant properties, and can modulate ion channels. However, the deuterated form is synthesized for use as an analytical tool rather than a biologically active agent.

Conclusion

2,6-Dibromophenol-3,4,5-d3 is a valuable tool for researchers in analytical chemistry, drug metabolism, and environmental science. Its utility as an internal standard in mass spectrometry-based quantification methods allows for highly accurate and reliable data. This guide provides the foundational technical information required for its synthesis and application in a research setting.

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